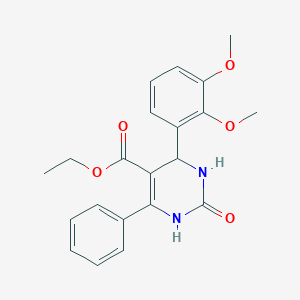

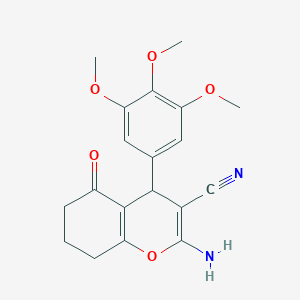

![molecular formula C26H23N7O4 B447781 6-氨基-4-[3-[(3,5-二甲基-4-硝基吡唑-1-基)甲基]-4-甲氧基苯基]-3-苯基-2,4-二氢吡喃并[2,3-c]吡唑-5-腈 CAS No. 304876-92-4](/img/structure/B447781.png)

6-氨基-4-[3-[(3,5-二甲基-4-硝基吡唑-1-基)甲基]-4-甲氧基苯基]-3-苯基-2,4-二氢吡喃并[2,3-c]吡唑-5-腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a complex organic molecule that contains several functional groups and rings, including a pyrazole ring, a phenyl ring, and a nitrile group. Pyrazoles are a class of compounds that consist of a five-membered aromatic ring with two nitrogen atoms . They are considered privileged scaffolds in medicinal chemistry due to their broad spectrum of biological activities .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the pyrazole ring could be formed through a reaction known as a Knorr pyrazole synthesis, which involves the condensation of a 1,3-diketone with a hydrazine . The phenyl ring could be introduced through a Friedel-Crafts alkylation, and the nitrile group could be added through a reaction with cyanide.Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The pyrazole ring, for example, is a five-membered ring with two nitrogen atoms and three carbon atoms . The phenyl ring is a six-membered ring composed entirely of carbon atoms, and the nitrile group consists of a carbon atom triple-bonded to a nitrogen atom.Chemical Reactions Analysis

This compound would likely undergo a variety of chemical reactions depending on the conditions. For example, the nitrile group could be hydrolyzed to form a carboxylic acid, or it could be reduced to form an amine. The phenyl ring could undergo electrophilic aromatic substitution reactions, and the pyrazole ring could undergo reactions at the nitrogen atoms .科学研究应用

抗病毒评估

前体 6-氨基-3-甲基-4-(4-硝基苯基)-2,4-二氢吡喃并[2,3-c]吡唑-5-腈用于合成新型吡唑并吡喃并[2,3-d]嘧啶衍生物。随后评估了这些衍生物的抗病毒活性,特别是对单纯疱疹病毒 1 型 (HSV-1) 的活性,展示了该化合物在抗病毒药物开发中的潜力 (Shamroukh 等,2007)。

缓蚀

吡喃并吡唑衍生物,包括一种密切相关的化合物,被研究了它们作为盐酸溶液中低碳钢缓蚀剂的作用。这些衍生物表现出高抑制效率,表明它们在保护工业材料免受腐蚀方面很有用。电化学技术和密度泛函理论 (DFT) 研究支持了这些发现,表明这些化合物在防腐中的有效性 (Yadav 等,2016)。

生物活性杂环化合物的合成

该化合物作为合成具有生物活性特性的新杂环化合物的关键构建模块。这些杂环化合物包括具有抗菌潜力的各种衍生物,证明了该化合物在创建生物活性分子方面的多功能性 (El-ziaty 等,2018)。

理论研究和表征

吡喃并吡唑衍生物,包括该化合物,进行了全面的理论研究,以更好地了解它们的分子结构。密度泛函理论 (DFT) 计算提供了对化合物空间特征和各个原子贡献的见解,增强了对其化学行为和潜在应用的理解 (Al-Amiery 等,2012)。

抗菌剂

该化合物及其衍生物被合成并评价为抗菌剂,对各种微生物表现出有效的活性。这突出了其在开发新的抗菌剂以对抗耐药菌株方面的潜力 (El-ziaty 等,2016)。

润滑油的多功能添加剂

该化合物的衍生物被评估为中效润滑油的多功能添加剂,显示出良好的铜腐蚀抑制、防锈和抗氧化性能。该应用展示了该化合物在工业应用中提高润滑油性能和使用寿命的潜力 (Salih & Al-Messri, 2022)。

作用机制

The mechanism of action of this compound would depend on its intended use. For example, many pyrazole derivatives show a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

属性

IUPAC Name |

6-amino-4-[3-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]-4-methoxyphenyl]-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23N7O4/c1-14-24(33(34)35)15(2)32(31-14)13-18-11-17(9-10-20(18)36-3)21-19(12-27)25(28)37-26-22(21)23(29-30-26)16-7-5-4-6-8-16/h4-11,21H,13,28H2,1-3H3,(H,29,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNKXTUVDVGXOBC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC2=C(C=CC(=C2)C3C(=C(OC4=NNC(=C34)C5=CC=CC=C5)N)C#N)OC)C)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23N7O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxylate](/img/structure/B447699.png)

![N'-{2-[4-(benzyloxy)phenoxy]propanoyl}-2-oxo-2H-chromene-3-carbohydrazide](/img/structure/B447700.png)

![5-(3,4-dihydroxyphenyl)-1,3-dimethyl-5,5a-dihydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione](/img/structure/B447706.png)

![4-[(2-(3-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]-2-ethoxyphenyl propionate](/img/structure/B447712.png)

![2-Amino-6-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4-(3,4,5-trimethoxyphenyl)-3,5-pyridinedicarbonitrile](/img/structure/B447718.png)

![5-[(2-(3-iodophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]-2-methoxyphenyl propionate](/img/structure/B447719.png)

![4-[3-(benzyloxy)benzylidene]-2-(2-thienyl)-1,3-oxazol-5(4H)-one](/img/structure/B447721.png)